molecular formula C10H17FN4O B11748873 3-amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide

3-amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11748873
M. Wt: 228.27 g/mol
InChI Key: MFQRKDMEIKXNPK-UHFFFAOYSA-N
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Description

3-amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of functional groups such as the amino group, fluoroethyl group, and carboxamide moiety makes it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a β-diketone under acidic or basic conditions to form the pyrazole core.

    Introduction of the Fluoroethyl Group: The 2-fluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate fluoroethylating agents.

    Amination: The amino group is introduced through amination reactions, often using amines or ammonia under suitable conditions.

    Carboxamide Formation: The carboxamide moiety is formed by reacting the intermediate compound with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can be used to modify the carboxamide group, potentially converting it to an amine or alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, analgesic, and anticancer drugs.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular targets.

    Chemical Biology: It serves as a probe to investigate biochemical pathways and interactions.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and carboxamide moiety can form hydrogen bonds with target proteins, while the fluoroethyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide
  • 3-amino-N-(butan-2-yl)-1H-pyrazole-4-carboxamide
  • 3-amino-1-(2-chloroethyl)-1H-pyrazole-4-carboxamide

Uniqueness

3-amino-N-(butan-2-yl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the butan-2-yl group, which can influence its pharmacokinetic properties and biological activity. The fluoroethyl group also imparts distinct chemical reactivity and binding characteristics compared to other similar compounds.

Properties

Molecular Formula

C10H17FN4O

Molecular Weight

228.27 g/mol

IUPAC Name

3-amino-N-butan-2-yl-1-(2-fluoroethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C10H17FN4O/c1-3-7(2)13-10(16)8-6-15(5-4-11)14-9(8)12/h6-7H,3-5H2,1-2H3,(H2,12,14)(H,13,16)

InChI Key

MFQRKDMEIKXNPK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CN(N=C1N)CCF

Origin of Product

United States

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